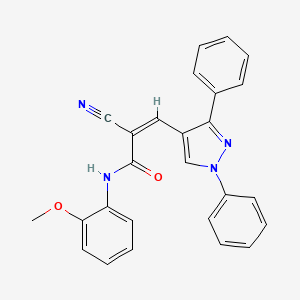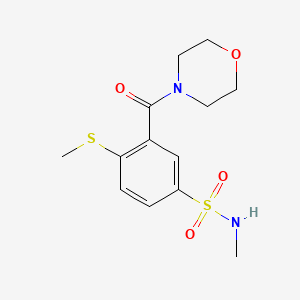
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide
Descripción general
Descripción
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide, also known as CAY10505, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer progression.
Mecanismo De Acción
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide exerts its inhibitory effects on COX-2 and 5-LOX by binding to their active sites and preventing them from catalyzing the formation of prostaglandins and leukotrienes, respectively. Prostaglandins and leukotrienes are lipid mediators that are involved in inflammation, pain, and cancer progression.
Biochemical and Physiological Effects
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects, including reducing the levels of prostaglandins and leukotrienes, reducing inflammation, inhibiting angiogenesis, inducing apoptosis, and reducing the expression of various oncogenes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide in lab experiments is its specificity for COX-2 and 5-LOX, which allows for the selective inhibition of these enzymes without affecting other pathways. Another advantage is its ability to penetrate cell membranes and reach intracellular targets. However, one of the limitations of using 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide is its relatively low potency compared to other COX-2 and 5-LOX inhibitors, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for the use of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide in scientific research. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent analogs of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide that can achieve the same effects at lower concentrations. Finally, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide can be used in combination with other drugs to enhance their therapeutic effects and reduce their side effects.
Aplicaciones Científicas De Investigación
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been extensively used in scientific research to study the role of COX-2 and 5-LOX in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2/c1-32-24-15-9-8-14-23(24)28-26(31)20(17-27)16-21-18-30(22-12-6-3-7-13-22)29-25(21)19-10-4-2-5-11-19/h2-16,18H,1H3,(H,28,31)/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADQHYIRIHQHSF-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4833190.png)
![1'-[(2-methylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4833193.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4833207.png)
![N-[3-(2-pyrimidinyloxy)benzyl]cycloheptanamine hydrochloride](/img/structure/B4833219.png)
![methyl 9-methyl-2-[3-(2H-tetrazol-2-yl)-1-adamantyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4833223.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4833229.png)
![2-cyano-3-[1-(3-fluorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)acrylamide](/img/structure/B4833233.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4833247.png)
![N,N'-1,2-ethanediylbis[1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxamide]](/img/structure/B4833251.png)
![ethyl 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4833262.png)
![methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4833271.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B4833276.png)
![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4833288.png)